(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine
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Overview
Description
(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine is a chemical compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of (NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine typically involves the condensation of 2-aminobenzoxazole with hydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly for conditions related to its biological targets.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of (NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine can be compared with other benzoxazole derivatives, such as:
3-(1,3-benzoxazol-2-yl)-benzamide: Known for its potential as a β-estrogen receptor ligand with anti-adipogenic activity.
1-(1,3-benzoxazol-2-yl)methanamine hydrochloride: Used in various chemical and biological applications. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other benzoxazole derivatives
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
(NZ)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5- |
InChI Key |
VVTQRZVUIOHZMQ-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=NO |
Origin of Product |
United States |
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